molecular formula C8H4BrF B1414089 1-Bromo-3-ethynyl-5-fluorobenzene CAS No. 1935278-77-5

1-Bromo-3-ethynyl-5-fluorobenzene

Cat. No. B1414089
CAS RN: 1935278-77-5
M. Wt: 199.02 g/mol
InChI Key: GDHUIPLPPXKXNP-UHFFFAOYSA-N
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Description

“1-Bromo-3-ethynyl-5-fluorobenzene” is a chemical compound with the molecular formula C8H4BrF . It is an aryl fluorinated building block .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the bonds between them .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 199.02 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 197.94804 g/mol . It has a topological polar surface area of 0 Ų . It has a heavy atom count of 10 .

Scientific Research Applications

Applications in Spectroscopy

1-Bromo-3-ethynyl-5-fluorobenzene is subject to photodissociation studies, providing insights into the energy partitioning and anisotropy parameters influenced by the substitution of atoms like fluorine. Such studies are crucial for understanding molecular dynamics and reactions under ultraviolet light, contributing to the fields of photochemistry and molecular physics (Gu et al., 2001).

Applications in Chemical Synthesis

This compound derivatives play a pivotal role in organic synthesis, offering versatile synthons for metallo-organic reactions and palladium-catalyzed couplings. These reactions are essential for creating complex molecules for various applications, including pharmaceuticals and advanced materials (Ermert et al., 2004).

Applications in Molecular Biology

This compound is also instrumental in molecular biology, particularly in the synthesis of oligonucleotides. Derivatives containing this compound as a nucleobase surrogate exhibit unique hybridization properties, potentially useful in genetic research and biotechnology (Griesang & Richert, 2002).

Mechanism of Action

Target of Action

Brominated and fluorinated benzene derivatives are often used in organic synthesis, particularly in cross-coupling reactions . They can act as electrophiles, reacting with nucleophiles in various biochemical contexts.

Mode of Action

The mode of action of 1-Bromo-3-ethynyl-5-fluorobenzene likely involves its participation in electrophilic aromatic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

Biochemical Pathways

It’s worth noting that brominated and fluorinated benzene derivatives are often involved in suzuki–miyaura cross-coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds, and thus, this compound could potentially affect a variety of biochemical pathways depending on the context of its use.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical species. For instance, the rate of electrophilic aromatic substitution reactions can be influenced by the polarity of the solvent, temperature, and the nature of the electrophile .

properties

IUPAC Name

1-bromo-3-ethynyl-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF/c1-2-6-3-7(9)5-8(10)4-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHUIPLPPXKXNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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